molecular formula C12H22N2O2 B2422427 Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate CAS No. 1781803-78-8

Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate

Cat. No.: B2422427
CAS No.: 1781803-78-8
M. Wt: 226.32
InChI Key: KQZAAPBUVSKOCQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a cyclopropylmethylamine moiety

Properties

IUPAC Name

tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9(7-14)10(13)8-4-5-8/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZAAPBUVSKOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine core is constructed via cyclization of 1,3-dihaloalkanes with primary amines. For example, reacting 1,3-dibromopropane with ammonia under basic conditions generates the azetidine ring. Key parameters include:

  • Temperature : 0–25°C to prevent polymerization
  • Base : Sodium hydroxide or potassium carbonate
  • Solvent : Tetrahydrofuran (THF) or dichloromethane

Yields range from 50–70%, with purity dependent on efficient removal of byproducts such as linear oligomers.

Functionalization with Cyclopropylmethylamine

The cyclopropylmethylamine group is introduced via nucleophilic substitution or reductive amination. A patented method details the reaction of azetidine intermediates with cyclopropylmethylamine using trifluoroacetic anhydride (TFAA) as an activating agent:

  • Reagents : 1.1 equiv cyclopropylmethylamine, 1.5 equiv TFAA
  • Conditions : -10°C to 0°C in anhydrous dichloromethane
  • Reaction Time : 1–2 hours

This step achieves >80% conversion, with the trifluoroacetamide intermediate isolated via aqueous workup.

tert-Butyl Protection and Final Deprotection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent deprotection of the trifluoroacetamide is performed under mild basic conditions:

  • Reagents : 2M NaOH, methanol/water (3:1)
  • Conditions : Room temperature, 30 minutes
  • Yield : 64% after purification

Industrial Production Optimizations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Key industrial adaptations include:

Continuous Flow Reactors

Replacing batch processes with flow chemistry reduces reaction times by 40% and improves yield consistency. For example, the cyclopropylmethylamine coupling step achieves 85% yield in 30 minutes under continuous flow.

Catalytic Enhancements

Palladium-catalyzed hydrogenation is employed for intermediate reductions, using 20% Pd/C under 40–60 psi H₂ pressure. This method reduces byproduct formation compared to traditional stoichiometric reductants.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 6–8 hours 3–4 hours
Overall Yield 50–64% 70–75%
Purity (HPLC) >95% >98%
Key Reagent Cost High (TFAA) Optimized (Boc₂O)

Industrial methods leverage economies of scale and advanced purification techniques (e.g., simulated moving bed chromatography) to enhance throughput.

Critical Reaction Conditions and Troubleshooting

Temperature Sensitivity

Exothermic reactions during TFAA-mediated couplings require strict temperature control (-10°C to 0°C). Deviations above 10°C result in premature Boc-group cleavage, reducing yields by 15–20%.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve cyclopropylmethylamine solubility but necessitate rigorous drying to prevent hydrolysis. Industrial protocols use molecular sieves to maintain anhydrous conditions.

Purification Challenges

Silica gel chromatography remains standard for laboratory purification, while industrial processes employ crystallization from tert-butyl methyl ether/hexane mixtures to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and azetidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate serves as a versatile building block for constructing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with specific properties.

Biology

The compound is utilized in biological research to study various pathways and mechanisms. It can interact with biological targets such as enzymes and receptors, making it valuable in drug discovery efforts.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its chemical properties make it suitable for polymer synthesis and other advanced material applications.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.

Case Study 2: Antitumor Properties
Preliminary studies indicate that this compound may possess antitumor activity. Further investigation is required to explore its efficacy as a candidate for cancer therapeutics.

Mechanism of Action

The mechanism of action of tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
  • Tert-butyl 3-aminoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate is unique due to the presence of the cyclopropylmethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate (CAS Number: 1781803-78-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research, supported by relevant data and findings from diverse sources.

Molecular Characteristics:

  • Molecular Formula: C₁₂H₂₂N₂O₂
  • Molecular Weight: 226.32 g/mol
  • Structural Features: The compound contains an azetidine ring, an amino group, and a cyclopropylmethyl moiety, contributing to its distinct biological properties.
PropertyValue
Molecular Weight226.32 g/mol
CAS Number1781803-78-8
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring: Cyclization reactions with appropriate precursors.
  • Introduction of Cyclopropylmethylamine: Reaction with cyclopropylmethylamine.
  • Protection with Tert-butyl Group: Final protection of the amino group to yield the desired compound.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly within the central nervous system and metabolic pathways. The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing various signaling pathways related to metabolic regulation and neuroprotection .

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, related azetidine derivatives have shown inhibitory effects on cancer cell lines such as HeLa and A375, with IC₅₀ values indicating potent activity against these malignancies .

Case Studies and Research Findings

A review of literature reveals several promising findings regarding the biological activity of related compounds:

  • Inhibition of Kinases: Certain azetidine derivatives have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
  • Allosteric Modulation: Research indicates that azetidine-based compounds can serve as allosteric modulators for various GPCRs, enhancing or inhibiting receptor activity depending on the context .

Q & A

Q. What are the key structural features of tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate, and how do they influence its reactivity?

The compound contains three critical moieties: (1) a tert-butyl carbamate group, which acts as a protecting group for the azetidine nitrogen; (2) an azetidine ring (4-membered saturated heterocycle) that imposes steric strain, enhancing reactivity in ring-opening or functionalization reactions; and (3) a cyclopropane-substituted aminomethyl group, which introduces steric and electronic effects due to the cyclopropane’s angle strain and sp³ hybridization . These features collectively influence nucleophilic substitution, hydrogen bonding, and conformational flexibility in synthetic intermediates.

Q. What are the standard synthetic routes for this compound?

A common approach involves:

  • Step 1: Synthesis of the azetidine core via ring-closing reactions, such as the Gabriel synthesis or Mitsunobu reaction.
  • Step 2: Introduction of the cyclopropane group via [2+1] cycloaddition using cyclopropanation reagents (e.g., Simmons-Smith reagent) or via nucleophilic substitution of pre-functionalized cyclopropylamine derivatives.
  • Step 3: Protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
    Key reagents and conditions are summarized below:
StepReagents/ConditionsPurpose
1Boc₂O, DMAP, DCMN-protection
2Cyclopropylamine, K₂CO₃, DMFCyclopropane introduction
3LiAlH₄ or NaBH₄Reduction of intermediates

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., cyclopropane protons at δ ~0.5–1.5 ppm; azetidine protons at δ ~3.0–4.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C₁₁H₂₀N₂O₂, [M+H]⁺ = 213.1608).
  • HPLC: Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold for biological assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopropane functionalization step?

Yield optimization requires addressing steric hindrance from the azetidine ring and cyclopropane group:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions.
  • Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C–N bond formation with cyclopropylamine.
  • Temperature Control: Low temperatures (−20°C to 0°C) minimize side reactions like azetidine ring opening .
    Example: A 20% increase in yield was reported using Pd(OAc)₂/Xantphos in toluene at 80°C .

Q. How does the conformational rigidity of the azetidine ring affect its reactivity in medicinal chemistry applications?

The azetidine’s small ring size restricts conformational flexibility, which can:

  • Enhance binding selectivity to biological targets (e.g., GPCRs, kinases) by reducing entropy penalties.
  • Increase metabolic stability compared to larger rings (e.g., piperidines).
  • Limit ring-opening reactions under physiological conditions, making it suitable as a bioisostere for piperazine or pyrrolidine .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., chair flipping in azetidine derivatives).
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals, particularly between cyclopropane and azetidine protons.
  • X-ray Crystallography: Confirm absolute configuration and rule out polymorphic variations .

Q. How can the compound’s stability under storage conditions be evaluated?

  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity Testing: Expose to UV-vis light (300–800 nm) and quantify photodegradation products.
  • pH Stability: Incubate in buffers (pH 1–13) to assess Boc group hydrolysis (common degradation pathway) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Azetidine Derivatives

DerivativeReaction with LiAlH₄Ring-Opening Threshold (pH)
Boc-protectedStable below pH 10>pH 12 (Boc cleavage)
Free baseRapid reductionpH 7–9 (partial opening)

Q. Table 2: Key Spectral Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-butyl1.42 (s, 9H)28.2, 80.5
Cyclopropane0.85–1.20 (m, 4H)8.5–12.0

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